Semiconducting properties of perchlorate-doped graphene using an electrochemical method†

RSC Advances Pub Date: 2017-03-16 DOI: 10.1039/C7RA00332C

Abstract

We report a band gap opening and p-type doping for single layer graphene by an electrochemical method. The chlorine oxide doping to graphene was carried out in 0.1 M LiClO4/acetonitrile solution. The temperature dependent conductivity of the p-type doped graphene at an applied potential of 1.5 V during the electrochemical doping process showed the band gap of 0.094 eV.

Graphical abstract: Semiconducting properties of perchlorate-doped graphene using an electrochemical method
Semiconducting properties of perchlorate-doped graphene using an electrochemical method†
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